Phenyl(pyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

phenyl(pyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGSFONXPJCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379479 | |

| Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59575-91-6 | |

| Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(pyridin-2-yl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a molecule incorporating both a flexible benzylamine backbone and a heteroaromatic pyridine ring, it serves as a versatile building block for synthesizing a wide array of more complex molecular architectures. The pyridine moiety can act as a hydrogen bond acceptor and a bioisosteric replacement for a phenyl ring, while the primary amine provides a reactive handle for diverse chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and application, designed for researchers, scientists, and professionals in the field. The primary identifier for this compound is CAS Number 59575-91-6 [1].

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. This compound is characterized by a central methane carbon bonded to a phenyl group, a pyridin-2-yl group, an amino group, and a hydrogen atom. The hydrochloride salt form enhances its stability and aqueous solubility.

Key Identifiers:

-

IUPAC Name: phenyl(pyridin-2-yl)methanamine; hydrochloride[1]

-

Synonyms: 1-Phenyl-1-pyridin-2-ylmethanamine hydrochloride, Phenyl(2-pyridyl)methylamine hydrochloride, α-(Pyridin-2-yl)benzylamine hydrochloride

-

CAS Number: 59575-91-6[1]

-

Molecular Formula: C₁₂H₁₃ClN₂[1]

-

SMILES: Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1]

-

InChIKey: GVGSFONXPJCBIS-UHFFFAOYSA-N[1]

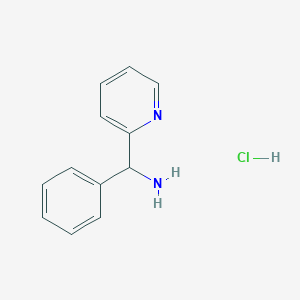

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. The hydrochloride salt form generally confers a higher melting point and greater polarity compared to the free base.

| Property | Value | Notes |

| Melting Point | 226-228 °C[3] | For the hydrochloride salt. |

| Boiling Point | 312.2 °C at 760 mmHg[4] | Data for the free base. Salts typically decompose before boiling. |

| Flash Point | 163.3 °C[4] | Data for the free base. |

| Appearance | Light yellow to orange-yellow crystal[4] | Characteristic of the free base; the salt is typically a white to off-white solid. |

| Solubility | No data available[3] | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable insight for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region.

-

8.5-8.7 ppm: A multiplet corresponding to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.

-

7.2-7.9 ppm: A series of overlapping multiplets from the remaining three pyridine protons and the five protons of the phenyl ring.

-

~5.5 ppm: A singlet corresponding to the benzylic methine proton (-CH-).

-

Broad singlet: A broad signal for the three amine protons (-NH₃⁺), which may exchange with solvent protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each unique carbon environment.

-

155-160 ppm: The quaternary carbon of the pyridine ring adjacent to the nitrogen (C2).

-

125-150 ppm: Signals for the remaining aromatic carbons in both the phenyl and pyridine rings[5][6]. Quaternary carbons will typically show weaker signals.

-

~60-65 ppm: A signal for the aliphatic methine carbon (-CH-).

-

-

Infrared (IR) Spectroscopy:

-

2800-3200 cm⁻¹: A broad band corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).

-

3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

1400-1600 cm⁻¹: Characteristic C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings.

-

-

Mass Spectrometry (MS):

-

Analysis of the free base would show a molecular ion peak [M]⁺ at m/z 184.10 [7].

-

Key fragmentation patterns would include the loss of the phenyl radical (C₆H₅•) or the pyridyl radical (C₅H₄N•), leading to characteristic fragment ions.

-

Synthesis and Reactivity

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable synthesis of Phenyl(pyridin-2-yl)methanamine is through the reductive amination of 2-benzoylpyridine[8][9]. This well-established one-pot reaction offers high efficiency and is amenable to various reducing agents[8].

The mechanism involves two key steps:

-

Imine Formation: 2-Benzoylpyridine reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) under weakly acidic conditions to form a phenyl(pyridin-2-yl)methanimine intermediate.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone but are effective for reducing the intermediate iminium ion[10][11]. Catalytic hydrogenation over palladium, platinum, or nickel is also a highly effective and green alternative[12]. The final hydrochloride salt is obtained by treating the purified free base with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether.

Caption: General synthesis workflow via reductive amination.

Chemical Reactivity

The compound possesses two primary sites of reactivity:

-

Primary Amine: The nucleophilic primary amine readily undergoes standard reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), and formation of Schiff bases (with aldehydes or ketones).

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide.

Applications in Medicinal Chemistry

The structural motif of Phenyl(pyridin-2-yl)methanamine is a valuable scaffold in drug discovery. The strategic replacement of a phenyl ring with a pyridine ring—a "phenyl-pyridyl switch"—can significantly alter a molecule's properties. This modification can introduce a hydrogen bond acceptor site, modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets. Patent literature suggests that derivatives of pyridin-2-yl-methylamines are useful as potential antidepressants and analgesics.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

-

Handling Precautions:

-

Use only under a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Designate a "Corrosives area" for storage.

-

Keep away from incompatible materials.

-

-

Incompatible Materials:

-

Strong oxidizing agents, strong acids, and alcohols.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Representative Experimental Protocol: N-Acetylation

This protocol details a standard procedure for the acylation of the primary amine, demonstrating a common synthetic application.

Objective: To synthesize N-(phenyl(pyridin-2-yl)methyl)acetamide from this compound.

Reagents & Equipment:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Basification: Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 15 minutes.

-

Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure N-(phenyl(pyridin-2-yl)methyl)acetamide product.

Caption: Workflow for the N-Acetylation of Phenyl(pyridin-2-yl)methanamine.

Conclusion

This compound is a compound with a robust profile of chemical properties that make it an invaluable tool for chemical synthesis and drug discovery. Its straightforward synthesis via reductive amination, coupled with the dual reactivity of its amine and pyridine groups, provides a platform for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

-

ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

-

YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

SpectraBase. (n.d.). [(2S)-1-(phenylmethyl)-2-piperidinyl]methanamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 [matrix-fine-chemicals.com]

- 2. molcore.com [molcore.com]

- 3. molbase.com [molbase.com]

- 4. chembk.com [chembk.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS Number: 59575-91-6), a key building block in contemporary medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and strategic application in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine that incorporates both a phenyl and a pyridinyl moiety linked by a methanamine bridge.[1][2] This structural arrangement makes it a valuable scaffold for introducing aromatic and heteroaromatic groups in drug discovery programs. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for various synthetic and screening applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59575-91-6 | [1][3] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1][2] |

| Molecular Weight | 220.70 g/mol | [3][4] |

| IUPAC Name | phenyl(pyridin-2-yl)methanamine;hydrochloride | [2] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 226-228 °C | [5] |

| Boiling Point | 312.2 °C at 760 mmHg (for free base) | [6] |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic organic solvents is likely limited. | General chemical principles |

| SMILES | Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1 | [1] |

| InChIKey | GVGSFONXPJCBIS-UHFFFAOYNA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the reductive amination of a ketone precursor, 2-benzoylpyridine. This method is advantageous due to its high efficiency and the ready availability of starting materials. An alternative multi-step approach, while more complex, offers flexibility for creating substituted analogs.

Recommended Synthetic Protocol: Reductive Amination

A robust and scalable method for the preparation of pyridin-2-yl-methylamine derivatives involves the reductive amination of a cyanohydrin intermediate, which is conceptually similar to direct reductive amination of the ketone.[5] The following protocol is adapted from established procedures for related compounds.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-benzoylpyridine (1.0 eq) in an alcoholic solvent such as methanol.

-

Imine Formation: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask. Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.

-

Reduction: Once imine formation is significant (can be monitored by TLC or LC-MS), introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) are suitable choices. NaBH₃CN is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone. Add the reducing agent portion-wise to control the reaction rate and temperature.

-

Work-up: After the reaction is complete, quench the reaction by carefully adding water. Adjust the pH to basic (pH > 9) with an aqueous base solution (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the free base product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Salt Formation: Remove the solvent under reduced pressure. The resulting crude free base can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in ether or isopropanol).

-

Isolation: The this compound will precipitate as a solid. Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 1: Synthetic Workflow via Reductive Amination

Caption: Reductive amination workflow for the synthesis of Phenyl(pyridin-2-yl)methanamine HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. While a publicly available, citable spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on fundamental principles and data from analogous structures.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the phenyl and pyridinyl rings, typically in the aromatic region (δ 7.0-8.5 ppm). The methine proton (CH) adjacent to the nitrogen and the two aromatic rings would likely appear as a singlet or a multiplet in the δ 5.0-6.0 ppm range. The amine (NH₂) protons can be broad and their chemical shift is dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons in the typical δ 120-160 ppm range. The methine carbon (CH) would be expected around δ 60-70 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates. A robust reverse-phase HPLC (RP-HPLC) method is suitable for this compound.

Protocol: General RP-HPLC Method for Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes. The acidic modifier ensures the amine is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance, typically around 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

This method should effectively separate the main compound from potential impurities arising from the synthesis, such as unreacted starting materials or by-products. Method validation according to ICH guidelines would be required for use in a regulated environment.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7] The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its ability to act as a hydrogen bond acceptor and its influence on physicochemical properties make it a desirable feature in drug candidates.[8]

This scaffold is particularly relevant in the development of treatments for neurological disorders. For instance, derivatives of phenyl-pyridin-yl-methanamine have been identified as promising starting points for the development of novel therapeutics.[7] The structural motif is found in compounds designed to modulate various central nervous system (CNS) targets. The primary amine provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching different functional groups.

Diagram 2: Role as a Synthetic Building Block

Caption: Derivatization of Phenyl(pyridin-2-yl)methanamine to generate libraries for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions. Based on available Safety Data Sheets (SDS), the compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1][9]

Key Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not ingest or allow contact with skin and eyes.[9][10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store in a corrosives area.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and alcohols.[9]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth but do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[9][10]

Conclusion

This compound is a foundational building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic importance of the phenyl-pyridine scaffold, ensures its continued relevance in drug discovery and development. This guide provides the essential technical information for researchers to handle, characterize, and effectively utilize this versatile intermediate in their scientific endeavors. Adherence to the described safety protocols is paramount to ensure safe and effective use in the laboratory.

References

-

Reddy, T. S., et al. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 6(6), 333-339. Retrieved from [Link]

-

Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

-

ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemicalbridge Ltd. (n.d.). Safety Data Sheet: Phenyl(pyridin2yl)methanamine. Retrieved from [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 [matrix-fine-chemicals.com]

- 3. molcore.com [molcore.com]

- 4. 59575-91-6 | this compound - AiFChem [aifchem.com]

- 5. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. fishersci.ca [fishersci.ca]

- 10. chemicalbridge.co.uk [chemicalbridge.co.uk]

An In-depth Technical Guide to the Molecular Structure of Phenyl(pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl(pyridin-2-yl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug development. Drawing upon available data and established scientific principles, this document delves into its molecular structure, physicochemical properties, synthesis, and potential pharmacological relevance.

Introduction: The Significance of the Phenyl(pyridin-2-yl)methanamine Scaffold

The phenyl(pyridin-2-yl)methanamine core structure is a key pharmacophore found in a variety of biologically active molecules. The strategic combination of a phenyl ring and a pyridine ring linked by a methyleneamine bridge offers a three-dimensional architecture that can effectively interact with diverse biological targets. The pyridine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The phenyl group provides a hydrophobic surface for van der Waals interactions. The chiral center at the benzylic carbon allows for stereospecific interactions, which is often crucial for pharmacological activity.

This guide will focus on the hydrochloride salt of this parent scaffold, a common formulation for enhancing the solubility and stability of amine-containing drug candidates. Understanding the detailed molecular characteristics of this foundational compound is critical for the rational design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central chiral carbon atom bonded to a phenyl group, a pyridin-2-yl group, an amino group (protonated in the hydrochloride salt), and a hydrogen atom.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | phenyl(pyridin-2-yl)methanamine;hydrochloride |

| CAS Number | 59575-91-6[1] |

| Molecular Formula | C₁₂H₁₃ClN₂[1] |

| Molecular Weight | 220.7 g/mol [1] |

| SMILES | Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1] |

| InChIKey | GVGSFONXPJCBIS-UHFFFAOYNA-N[1] |

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of data from commercial suppliers and computational predictions for the free base provides valuable insights.

| Property | Value | Source |

| Melting Point | 226-228 °C | Molbase[2] |

| LogP | 3.632 | Molbase[2] |

| Boiling Point (Free Base) | 312.2 °C at 760 mmHg | ChemBK[3] |

| Vapor Pressure (Free Base) | 0.000536 mmHg at 25 °C | ChemBK[3] |

| pKa (Predicted) | ~8.5 (amine), ~5.0 (pyridine) | Estimated based on similar structures |

| Aqueous Solubility | Expected to be higher than the free base | General principle for hydrochloride salts |

Structural Elucidation Workflow:

The definitive characterization of the molecular structure of this compound would involve a suite of analytical techniques. The following diagram illustrates a typical workflow for structural elucidation and confirmation.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings and a chiral center. The aromatic protons on the phenyl and pyridine rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The benzylic proton (CH) would likely be a singlet or a multiplet around δ 5.0-6.0 ppm. The protons of the amino group (-NH₃⁺) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-160 ppm region. The benzylic carbon would appear around δ 60-70 ppm.

Mass Spectrometry:

The mass spectrum of the free base, Phenyl(pyridin-2-yl)methanamine, would show a molecular ion peak (M⁺) at m/z 184.24.[4] The hydrochloride salt would likely not show the intact salt in the gas phase; instead, the spectrum would correspond to the free base. Fragmentation patterns would involve cleavage of the C-C bond between the benzylic carbon and the rings, as well as loss of the amino group.

FT-IR Spectroscopy:

The infrared spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3200-2800 cm⁻¹ for the ammonium salt (-NH₃⁺).

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretch (aromatic): Several sharp bands in the 1600-1450 cm⁻¹ region.

-

N-H bend: A band around 1600-1500 cm⁻¹.

Synthesis and Purification

A plausible synthetic route to this compound involves the reductive amination of 2-benzoylpyridine. This well-established transformation is a robust method for the formation of amines from carbonyl compounds.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

Materials:

-

2-Benzoylpyridine

-

Ammonium acetate or ammonia solution

-

Sodium borohydride (NaBH₄) or Hydrogen gas and Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve 2-benzoylpyridine in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonium acetate or a solution of ammonia.

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Method A (Sodium Borohydride): Cool the reaction mixture containing the imine to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).

-

Method B (Catalytic Hydrogenation): Transfer the solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

-

Work-up and Isolation of the Free Base:

-

For Method A, quench the reaction by the slow addition of water. For Method B, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude Phenyl(pyridin-2-yl)methanamine free base.

-

-

Purification of the Free Base (Optional):

-

The crude product can be purified by column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) as the eluent.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethanol.

-

Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

Reductive Amination: This is a highly efficient and widely used method for amine synthesis. The choice between sodium borohydride and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups that might be sensitive to either set of conditions.

-

Solvent Selection: Methanol and ethanol are good solvents for both the starting materials and the reagents. They are also protic, which can facilitate the reduction step.

-

Purification: Column chromatography is a standard method for purifying organic compounds. Recrystallization of the final hydrochloride salt is also a viable method for obtaining a highly pure product.

-

Salt Formation: The use of an ethereal or ethanolic solution of HCl allows for the controlled precipitation of the hydrochloride salt, leading to a solid product that is easier to handle and often has improved stability and solubility compared to the free base.

Potential Pharmacological Significance and Future Directions

While direct pharmacological studies on this compound are scarce in the public domain, the prevalence of this scaffold in bioactive molecules suggests its potential as a valuable building block in drug discovery.

Insights from Related Compounds:

-

Derivatives as M₄ Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs): Research has shown that derivatives of phenyl(pyridin-2-yl)methanamine can act as PAMs for the M₄ mAChR, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.

-

Antimicrobial and Antifungal Activity: The pyridine and amine functionalities are present in many antimicrobial and antifungal agents. It is plausible that Phenyl(pyridin-2-yl)methanamine and its derivatives could exhibit such activities.

-

Insecticidal Properties: Some studies on related phenyl-pyridine structures have indicated potential insecticidal activity.

Future Research Workflow:

The following diagram outlines a potential workflow for investigating the pharmacological properties of this compound.

Caption: A workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a foundational molecule with significant potential in the field of drug discovery. Its structural features, including a chiral center and the presence of both hydrophobic and hydrogen-bonding moieties, make it an attractive scaffold for the development of new therapeutic agents. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, this guide has provided a comprehensive overview based on existing data, predictive methods, and established chemical principles. Further experimental investigation into its definitive three-dimensional structure, spectroscopic properties, and biological activities is warranted and will undoubtedly pave the way for its application in the development of novel and effective medicines.

References

-

ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanamine. [Link]

-

Molbase. phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. [Link]

Sources

Phenyl(pyridin-2-yl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in pharmaceutical research and development. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions. We will focus on the most prevalent and efficient method—reductive amination—while also exploring alternative routes. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Introduction and Strategic Importance

Phenyl(pyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique arrangement of a phenyl group and a pyridine ring around a chiral aminomethyl center makes it a privileged scaffold for interacting with biological targets. Its derivatives are investigated for various therapeutic applications, including as antidepressants and analgesics.[1] A robust, scalable, and well-understood synthetic route is therefore critical for advancing research and development programs that utilize this core.

This guide moves beyond a simple recitation of recipes. It aims to provide a field-proven perspective on the synthesis, emphasizing process control, mechanistic understanding, and the validation of outcomes through rigorous analytical characterization.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond formations and the corresponding precursor molecules. For Phenyl(pyridin-2-yl)methanamine, the most logical disconnection is at the carbon-nitrogen bond, immediately identifying a carbonyl precursor and an amine source.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points directly to reductive amination as the most straightforward and atom-economical approach, starting from the readily available ketone, 2-benzoylpyridine.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity. The process involves two key mechanistic steps that typically occur in a single pot:

-

Imine/Iminium Ion Formation: The ketone (2-benzoylpyridine) reacts with an ammonia source to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.

-

Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product.

The success of this one-pot reaction hinges on using a reducing agent that is "smart"—it must reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[2][3]

Caption: The two-stage mechanism of one-pot reductive amination.

Critical Parameter: Choice of Reducing Agent

The selection of the reducing agent is the most critical decision in designing a reductive amination protocol. While several options exist, they differ in selectivity, safety, and operational complexity.

| Reducing Agent | Key Characteristics & Rationale |

| Sodium Cyanoborohydride (NaBH₃CN) | The Classic Choice: Highly selective for reducing iminium ions in the presence of carbonyls at a controlled pH (typically 6-7).[3][4] The cyano group moderates the hydride's reactivity. Causality: Its reduced reactivity prevents significant reduction of the starting ketone, maximizing yield. Trustworthiness: A well-established reagent, though its high toxicity and the generation of cyanide waste are significant drawbacks. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The Modern Standard: A safer, non-toxic alternative to NaBH₃CN.[4] It is also highly selective and does not require strict pH control, as the acetic acid byproduct can catalyze imine formation. Causality: Steric hindrance and the electron-withdrawing acetate groups make it an exceptionally mild and selective reducing agent. Trustworthiness: Preferred for both lab-scale and scale-up operations due to its superior safety profile and high yields. |

| Catalytic Hydrogenation (H₂/Catalyst) | The Industrial Approach: Utilizes hydrogen gas and a metal catalyst (e.g., Raney Nickel, Pd/C).[5] It is highly atom-economical and avoids stoichiometric metal hydride waste. Causality: The catalyst provides a surface for the reaction between hydrogen and the imine. Trustworthiness: Requires specialized high-pressure equipment (autoclave) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[6][7] |

For this guide, we will detail the protocol using the modern standard, Sodium Triacetoxyborohydride, due to its optimal balance of efficiency, safety, and accessibility for a research setting.

Detailed Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system. Each step includes the rationale to ensure reproducibility and facilitate troubleshooting.

Objective: To synthesize Phenyl(pyridin-2-yl)methanamine from 2-benzoylpyridine.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |

| 2-Benzoylpyridine | 183.21 | 5.00 g | 27.28 mmol | Starting material |

| Ammonium Acetate | 77.08 | 10.51 g | 136.4 mmol | Ammonia source (5 equiv.) |

| Sodium Triacetoxyborohydride | 211.94 | 8.67 g | 40.92 mmol | Reducing agent (1.5 equiv.) |

| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous, reaction solvent |

| Saturated NaHCO₃ solution | - | 50 mL | - | For work-up |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (5.00 g, 27.28 mmol) and ammonium acetate (10.51 g, 136.4 mmol).

-

Expertise & Experience: Using a significant excess of the ammonia source (5 equivalents) is crucial to drive the imine formation equilibrium towards the product, maximizing the conversion of the starting ketone.

-

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (8.67 g, 40.92 mmol) to the solution in portions over 15 minutes.

-

Trustworthiness: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. The reaction is typically stirred at room temperature.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 2-benzoylpyridine spot.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The basic wash neutralizes the acetic acid byproduct from the reducing agent and removes any remaining ammonium acetate.

-

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is the crude Phenyl(pyridin-2-yl)methanamine free base, typically as an oil.

Final Step: Hydrochloride Salt Formation

For improved stability, handling, and solubility in aqueous media, the amine free base is converted to its hydrochloride salt.

Procedure:

-

Dissolution: Dissolve the crude amine oil from the previous step in 50 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid, the hydrochloride salt, will form.

-

Expertise & Experience: Using a commercially available solution of HCl in an anhydrous solvent is critical to prevent the introduction of water, which can make the product hygroscopic and difficult to handle.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

-

Drying: Dry the white solid under vacuum at 40°C overnight to yield the final product, this compound.[8][9]

Caption: Step-by-step laboratory workflow for the synthesis.

Alternative Synthetic Pathway: The Grignard Approach

An alternative, though often more challenging, route involves a Grignard reaction.[10] This pathway constructs the carbon skeleton first and introduces the nitrogen atom in a subsequent step.

-

Grignard Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with 2-pyridinecarboxaldehyde. This forms the intermediate alcohol, Phenyl(pyridin-2-yl)methanol.

-

Amination: The hydroxyl group of the alcohol must be converted into a good leaving group (e.g., a tosylate or a halide) and then displaced with an ammonia source.

Challenges and Rationale:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including water.[10][11] All glassware and solvents must be rigorously dried.[12]

-

Side Reactions: The Grignard reagent can potentially add to the pyridine ring itself, leading to undesired byproducts.[13]

-

Multi-step Process: This route requires at least two distinct chemical transformations, often with purification of the intermediate alcohol, making it less efficient than the one-pot reductive amination.

While viable, this pathway is generally less preferred due to its operational complexity and lower overall efficiency compared to reductive amination.

Product Characterization and Validation

Confirmation of the final product's identity and purity is paramount. The following data are expected for this compound.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyridyl rings, and a characteristic signal for the aminomethyl proton (CH-N). |

| ¹³C NMR | Resonances for all 12 unique carbon atoms in the structure.[14] |

| Mass Spectrometry (MS) | For the free base: [M+H]⁺ expected at m/z = 185.1073, corresponding to the molecular formula C₁₂H₁₃N₂⁺. |

| Purity (HPLC) | Typically >98% for research-grade material.[9] |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a one-pot reductive amination of 2-benzoylpyridine. The use of sodium triacetoxyborohydride as the reducing agent represents the current state-of-the-art for laboratory-scale synthesis, offering a superior combination of selectivity, safety, and operational simplicity. This technical guide provides the foundational knowledge and a validated protocol to enable researchers to confidently and successfully synthesize this important chemical intermediate.

References

-

phenyl(pyridin-2-yl)methanamine - ChemBK . (2024). ChemBK. [Link]

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Grignard Reaction . (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 . (n.d.). Chemical Register. [Link]

-

phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6 . (n.d.). Molbase. [Link]

-

Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 . (n.d.). PubChem. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . (2017). ACS Publications. [Link]

-

SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION . (n.d.). ResearchGate. [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity . (n.d.). ResearchGate. [Link]

-

Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]

-

C–N Bond-Forming Reactions: Reductive Amination . (n.d.). Harvard University, Myers Group. [Link]

-

Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Pyridine, 2-phenyl- . (n.d.). Organic Syntheses. [Link]

-

Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes... . (2021). ResearchGate. [Link]

- US3444201A - Process for preparing phenylalkylamines by catalytic hydrogenation of aziridines.

-

Reductive Amination Review . (n.d.). Erowid. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism . (2015). YouTube. [Link]

Sources

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination Review [erowid.org]

- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 [matrix-fine-chemicals.com]

- 9. molcore.com [molcore.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. spectrabase.com [spectrabase.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Phenyl(pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-2-yl)methanamine hydrochloride is a compelling molecular entity with a paucity of direct biological data in publicly accessible literature. However, its structural resemblance to known bioactive molecules, particularly aminopyridine and 2-phenylpyridine derivatives, suggests a rich, unexplored therapeutic potential. This technical guide provides a comprehensive framework for investigating the biological activities of this compound. By synthesizing information from patent literature, which indicates its potential as an antidepressant and analgesic, with the known mechanisms of related compounds, we propose a detailed research program. This document outlines hypothesized mechanisms of action, provides robust, step-by-step experimental protocols for in vitro and in vivo validation, and offers insights into the causality behind experimental choices, thereby serving as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound.

Introduction: The Case for this compound

This guide addresses the current knowledge gap by providing a scientifically-grounded, hypothetical framework for the systematic investigation of this compound's biological activity. We will delve into its chemical characteristics, propose potential mechanisms of action based on structural analogy, and provide detailed experimental protocols to test these hypotheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem[3] |

| Molecular Weight | 184.24 g/mol | PubChem[3] |

| CAS Number | 39930-11-5 | PubChem[3] |

| Hydrochloride CAS | 59575-91-6 | Molbase[4] |

| IUPAC Name | phenyl(pyridin-2-yl)methanamine | PubChem[3] |

Hypothesized Mechanisms of Action: Learning from Analogs

Based on its chemical structure, we can postulate several potential mechanisms of action for this compound.

Neurological Activity: A Potential Potassium Channel Blocker

The aminopyridine scaffold is a well-established pharmacophore in neuroscience. Compounds like 4-aminopyridine (4-AP) are known to be broad-spectrum blockers of voltage-gated potassium channels[5]. This blockade leads to prolonged action potentials, increased calcium influx into nerve terminals, and enhanced neurotransmitter release[6].

Given that Phenyl(pyridin-2-yl)methanamine is a derivative of pyridine, it is plausible that it shares this mechanism. An increase in the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system could underpin its potential antidepressant and analgesic effects mentioned in the patent literature[2].

Caption: Proposed mechanism for antidepressant and analgesic effects.

Cytotoxic and Antiproliferative Activity: Insights from 2-Phenylpyridine Derivatives

Derivatives of 2-phenylpyridine have demonstrated a range of biological activities, including insecticidal[7][8] and cytotoxic effects. For instance, gold(III) complexes of 2-phenylpyridine have shown cytotoxicity against human leukemia and mouse tumor cell lines[9]. This suggests that this compound could also possess antiproliferative or cytotoxic properties, warranting investigation in cancer cell lines. The mechanism for such activity could involve the induction of apoptosis or cell cycle arrest.

A Proposed Research Program: From In Vitro Screening to In Vivo Validation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Evaluation of Cytotoxic and Antiproliferative Effects

The initial step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Assessment of Antidepressant-like Activity

Should the compound show low cytotoxicity at concentrations relevant for potential neurological effects, in vivo studies in rodent models are the next logical step.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs[10][11].

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A control group should receive the vehicle, and a positive control group should receive a standard antidepressant like imipramine (15 mg/kg, i.p.)[12].

-

Test Procedure:

-

Place each mouse individually in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

The total duration of the test is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Caption: Workflow for the in vivo Forced Swim Test.

Experimental Protocol: Tail Suspension Test (TST) in Mice

The TST is another common behavioral model for assessing antidepressant activity and is conceptually similar to the FST[13].

-

Animal and Drug Administration: Follow the same procedures for acclimatization and drug administration as in the FST.

-

Test Procedure:

-

Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended 50 cm above the floor.

-

The total duration of the test is 6 minutes.

-

Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for respiration.

-

-

Data Analysis: Analyze the data similarly to the FST. A significant decrease in the duration of immobility indicates a potential antidepressant effect.

Future Directions and Conclusion

The successful demonstration of biological activity in these initial screens would pave the way for more in-depth mechanistic studies. For neurological activity, this could include electrophysiological studies to confirm potassium channel blockade and microdialysis to measure neurotransmitter levels in specific brain regions. For anticancer activity, further studies could explore the specific apoptotic pathways involved and the effects on the cell cycle.

References

-

Keavney, L., & Miller, K. (2013). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 84(10), 1172-1178. [Link]

-

Donev, R., & Tzoneva, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 131-136. [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

-

Gao, L., & Smith, P. A. (2013). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 288(2), 929-940. [Link]

-

Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

-

Haleem, D. J. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 405-416. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Rovida, C., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1785. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current protocols in pharmacology, Chapter 5, Unit 5.8. [Link]

-

Cinellu, M. A., et al. (2006). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions, (25), 3100-3108. [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. [Link]

-

Kulkarni, S. K., & Verma, A. (2012). Experimental methods for evaluation of psychotropic agents in rodents: II-Antidepressants. Indian Journal of Experimental Biology, 50(7), 445-455. [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. [Link]

-

Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

-

Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. [Link]

-

Murray, A. W., & Miller, R. D. (1980). 4-aminopyridine-a review. Anaesthesia and intensive care, 8(4), 472-476. [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. [Link]

-

Ghaith, E. A., Ali, H. A., & Ismail, M. A. (2023). Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2018). Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. Biomedical and Pharmacology Journal, 11(3), 1335-1341. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)

- Google Patents. (n.d.). US 9969686 - Synthesis of diindolylmethanes and indolo[3,2-b]carbazoles, compounds formed thereby, and pharmaceutical compositions containing them.

Sources

- 1. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 [matrix-fine-chemicals.com]

- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Potential and Mechanistic Exploration of the Phenyl(pyridin-2-yl)methanamine Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl(pyridin-2-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. While a singular, defined mechanism of action for the parent compound, phenyl(pyridin-2-yl)methanamine hydrochloride, is not extensively characterized in publicly available literature, an analysis of its derivatives provides significant insight into its therapeutic potential. This guide synthesizes the current understanding of this chemical moiety, exploring the mechanisms of action of its key derivatives and outlining a strategic approach for the systematic investigation of the parent compound. We will delve into the structural features that enable its interaction with various biological targets, present hypothetical mechanisms, and provide detailed experimental protocols for its characterization.

Introduction: The Phenyl(pyridin-2-yl)methanamine Scaffold - A Versatile Template for Drug Discovery

The confluence of a phenyl group and a pyridine ring linked by a methanamine bridge creates a molecule with a unique three-dimensional structure and electronic distribution. This arrangement has proven to be a fertile ground for the development of ligands targeting a range of receptors and enzymes. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a feature that can be pivotal for target engagement and can be modulated to fine-tune pharmacokinetic properties, a concept often referred to as the "phenyl-pyridyl switch" in drug design.[1]

This guide will explore the known biological activities of derivatives of phenyl(pyridin-2-yl)methanamine to build a comprehensive picture of its potential mechanisms of action.

Known Biological Targets of Phenyl(pyridin-2-yl)methanamine Derivatives: A Mechanistic Overview

The versatility of the phenyl(pyridin-2-yl)methanamine scaffold is best illustrated by the diverse biological targets of its derivatives. These range from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Muscarinic Acetylcholine Receptor Modulation

Derivatives of the phenyl(pyridin-2-yl)methanamine scaffold have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR).[2] PAMs represent a sophisticated approach to modulating receptor activity, offering greater selectivity and a more nuanced physiological response compared to direct agonists.

-

Mechanism of Action: These derivatives do not directly activate the M4 receptor but bind to an allosteric site, distinct from the orthosteric site where acetylcholine binds. This binding event potentiates the receptor's response to acetylcholine, enhancing downstream signaling. This is often observed as an increase in the potency (a leftward shift in the dose-response curve) and sometimes the efficacy of the endogenous ligand.[2]

-

Signaling Pathway: The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gi/o signaling can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Caption: M4 Receptor Signaling Pathway Modulation by a PAM.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Certain derivatives of phenyl(pyridin-2-yl)methanamine have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[3]

-

Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of DPP-4 and preventing it from inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, DPP-4 inhibitors lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

-

Therapeutic Implication: The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.

Androgen Receptor Antagonism

The phenyl(pyridin-2-yl)methanamine scaffold has also been utilized in the design of androgen receptor (AR) antagonists.[4]

-

Mechanism of Action: These derivatives compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD, these antagonists prevent the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression. Some derivatives have shown efficacy against mutant forms of the AR that confer resistance to standard antiandrogen therapies.[4]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Derivatives of the closely related phenyl(pyridin-2-yl)methanol have been developed as antagonists of the transient receptor potential vanilloid 3 (TRPV3) ion channel.[5] Given the structural similarity, it is plausible that phenyl(pyridin-2-yl)methanamine derivatives could also be explored for this target.

-

Mechanism of Action: TRPV3 is a non-selective cation channel involved in thermosensation and pain signaling. Antagonists block the flow of ions (primarily Ca2+ and Na+) through the channel pore, thereby reducing neuronal excitability and nociceptive signaling.

Hypothetical Mechanisms of Action for this compound

Based on the activities of its derivatives, we can propose several hypothetical mechanisms of action for the parent compound, this compound. These hypotheses provide a framework for its experimental investigation.

-

Hypothesis 1: Monoamine Reuptake Inhibition: The structural resemblance of phenyl(pyridin-2-yl)methanamine to monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) suggests it could potentially interact with monoamine transporters (DAT, NET, SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism common to many antidepressants and stimulants.

-

Hypothesis 2: Histamine Receptor Antagonism: The general structure shares features with some H1 histamine receptor antagonists.[6] Binding to and blocking the H1 receptor would lead to antihistaminergic effects.

-

Hypothesis 3: Broad Kinase Inhibition: The pyridine and phenyl rings are common motifs in kinase inhibitors. It is conceivable that phenyl(pyridin-2-yl)methanamine could exhibit inhibitory activity against a range of protein kinases.

Experimental Workflow for Elucidating the Mechanism of Action

A systematic, multi-tiered approach is required to definitively characterize the mechanism of action of this compound.

Caption: Systematic Workflow for Mechanism of Action Elucidation.

Step-by-Step Experimental Protocols

Protocol 1: Broad Target Binding Screen (Safety Pharmacology Profile)

-

Objective: To identify initial biological targets of this compound from a large panel of receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Submit the compound to a contract research organization (CRO) that offers broad target screening panels (e.g., Eurofins SafetyScreen, DiscoverX).

-

Typically, the compound is initially screened at a single high concentration (e.g., 10 µM).

-

The assay format is usually radioligand binding for receptors and transporters, and enzymatic assays for enzymes.

-

Results are reported as percent inhibition or stimulation relative to a control.

-

-

Data Analysis:

-

Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

-

These "hits" become the focus of subsequent validation and characterization.

-

Protocol 2: Dose-Response and Potency Determination

-

Objective: To quantify the potency (IC50 or EC50) of the compound at the primary target(s) identified in the broad screen.

-

Methodology:

-

Prepare a serial dilution of this compound.

-

Perform the relevant binding or functional assay for the identified target using the range of compound concentrations.

-

Include appropriate positive and negative controls.

-

Run the experiment in triplicate.

-

-

Data Analysis:

-

Plot the percent inhibition/stimulation against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

-

Protocol 3: Functional Cellular Assay (Example: Calcium Mobilization for a Gq-coupled GPCR)

-

Objective: To determine if the binding of the compound to a target receptor translates into a cellular response.

-

Methodology:

-

Culture cells stably expressing the target receptor (e.g., HEK293 cells) in a 96-well plate.

-